molecular formula C7H9ClN2S2 B1388278 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride CAS No. 1185303-27-8

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

Cat. No.: B1388278
CAS No.: 1185303-27-8
M. Wt: 220.7 g/mol
InChI Key: BJIYDQQEUJSQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine Hydrochloride

This compound represents a structurally significant member of the thieno[2,3-d]thiazole class of heterocyclic compounds. This compound, catalogued in chemical databases with the identifier 45074857, possesses a molecular formula of C7H9ClN2S2 and exhibits a molecular weight of 220.7 grams per mole. The compound exists as the hydrochloride salt form of the parent amine, 5,6-Dimethylthieno[2,3-d]thiazol-2-amine, which enhances its stability and solubility characteristics for various applications.

The structural architecture of this compound features a fused bicyclic system wherein a thiophene ring is connected to a thiazole ring through a shared carbon-carbon bond. The presence of two methyl groups at positions 5 and 6 of the thieno ring system, combined with an amino group at position 2 of the thiazole ring, creates a unique chemical environment that influences both the compound's reactivity profile and potential biological activity. The hydrochloride salt formation occurs through protonation of the amino group, resulting in improved crystalline properties and enhanced water solubility compared to the free base form.

Chemical identification of this compound includes multiple nomenclature variations, reflecting the systematic naming conventions employed across different chemical databases and literature sources. Alternative names include 5,6-Dimethylthieno[2,3-d]thiazol-2-amine hydrochloride, 5,6-dimethylthieno[2,3-d]thiazol-2-amine;hydrochloride, and 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylaminehydrochloride. The compound's Chemical Abstracts Service registry number is 1185303-27-8, providing a unique identifier for tracking in chemical literature and commercial applications.

Historical Context of Thieno[2,3-d]thiazole Research

The development of thieno[2,3-d]thiazole chemistry represents a significant chapter in heterocyclic organic chemistry, with research spanning several decades of methodological advancement and synthetic innovation. Early investigations into this compound class emerged from efforts to create novel fused ring systems that could serve as intermediates for more complex molecular architectures. The synthesis of thieno[2,3-d]thiazoles has been approached through various methodological frameworks, including cyclization reactions involving thiophene derivatives and thiazole formation protocols.

Historical synthetic approaches to thieno[2,3-d]thiazole compounds have employed high-temperature, high-pressure thermolysis reactions using specialized equipment configurations. One notable methodology involved the use of "Matryoshka-type" double compartment autoclaves, which enabled reactions between thieno[2,3-d]-1,2,3-thiadiazoles and carbon disulfide under controlled conditions. These early synthetic protocols demonstrated the feasibility of constructing complex thieno-thiazole frameworks, albeit requiring specialized reaction conditions and equipment.

The evolution of synthetic methodologies has progressed toward more accessible reaction conditions and improved yields. Modern approaches to thieno[2,3-d]thiazole synthesis include nucleophilic displacement reactions, cyclization protocols involving protected aldehyde intermediates, and metal-catalyzed coupling reactions. These methodological advances have facilitated broader investigation of structure-activity relationships within the thieno[2,3-d]thiazole compound family.

Research into thieno[2,3-d]thiazole derivatives has expanded significantly with the recognition of their potential biological activities. The compound class has demonstrated promising applications in antimicrobial research, anticancer drug development, and antiparasitic agent discovery. This broad spectrum of biological activity has driven continued synthetic efforts and structural modification studies aimed at optimizing therapeutic potential.

Significance in Heterocyclic Chemistry

The thieno[2,3-d]thiazole structural framework occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its unique electronic properties and versatile reactivity patterns. The fusion of thiophene and thiazole rings creates a π-conjugated system that exhibits distinctive photophysical and electrochemical characteristics, making these compounds valuable for applications ranging from organic electronics to pharmaceutical development.

From a synthetic chemistry perspective, thieno[2,3-d]thiazole compounds serve as versatile building blocks for the construction of more complex molecular architectures. The presence of multiple reactive sites within the fused ring system enables selective functionalization strategies that allow for precise structural modifications. The amino group at position 2 provides a nucleophilic site for acylation, alkylation, and condensation reactions, while the methyl groups at positions 5 and 6 can undergo oxidation or halogenation under appropriate conditions.

The significance of thieno[2,3-d]thiazole compounds extends to their role as scaffolds in medicinal chemistry research. Studies have demonstrated that derivatives of this structural class exhibit diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. The structural features that contribute to biological activity include the electron-rich nature of the fused ring system, the presence of hydrogen bond donor and acceptor sites, and the overall molecular geometry that enables specific protein-ligand interactions.

In materials science applications, thieno[2,3-d]thiazole compounds have attracted attention for their potential use in organic semiconductors and photovoltaic devices. The extended π-conjugation and tunable electronic properties of these systems make them attractive candidates for organic electronic applications. The ability to modify the electronic characteristics through systematic structural variations provides opportunities for optimization of device performance parameters.

Structural Classification and Nomenclature

The structural classification of this compound follows systematic principles established by the International Union of Pure and Applied Chemistry nomenclature guidelines for heterocyclic compounds. The compound belongs to the broader class of bicyclic heterocycles, specifically those containing both sulfur and nitrogen heteroatoms within the ring system. The fundamental structural framework consists of a thiophene ring fused to a thiazole ring through positions 2 and 3 of the thiophene system.

The nomenclature system for this compound reflects the hierarchical naming conventions used for complex heterocyclic structures. The base name "thieno[2,3-d]thiazole" indicates the fusion pattern between the two heterocyclic rings, where the bracketed numbers specify the positions of attachment. The prefix "5,6-dimethyl" denotes the presence of methyl substituents at positions 5 and 6 of the thieno ring system, while "2-ylamine" indicates the amino group attached at position 2 of the thiazole ring. The suffix "hydrochloride" specifies the salt form resulting from protonation of the amino group.

Systematic structural analysis reveals several key features that define the chemical identity of this compound. The molecular geometry exhibits a planar or near-planar configuration due to the aromatic nature of both ring systems and the conjugation between them. The presence of two sulfur atoms within the bicyclic framework contributes to the overall electron density distribution and influences the compound's reactivity profile. The amino group at position 2 exists in protonated form in the hydrochloride salt, altering the electronic characteristics compared to the free base.

Property Value Reference
Molecular Formula C7H9ClN2S2
Molecular Weight 220.7 g/mol
Chemical Abstracts Service Number 1185303-27-8
PubChem Compound Identifier 45074857
International Union of Pure and Applied Chemistry Name 5,6-dimethylthieno[2,3-d]thiazol-2-amine;hydrochloride
Parent Compound Identifier 603594

The structural classification system places this compound within several overlapping categories based on different organizational principles. From a ring system perspective, it belongs to the thieno[2,3-d]thiazole family of bicyclic heterocycles. From a functional group standpoint, it represents an amino-substituted heterocycle in salt form. From a substitution pattern viewpoint, it exemplifies a dimethyl-substituted aromatic system with specific regiochemistry.

Computational descriptors provide additional structural characterization tools for this compound. The Simplified Molecular Input Line Entry System notation CC1=C(SC2=C1SC(=N2)N)C.Cl encodes the complete structural information in a linear format suitable for database searching and computational analysis. The International Chemical Identifier string InChI=1S/C7H8N2S2.ClH/c1-3-4(2)10-6-5(3)11-7(8)9-6;/h1-2H3,(H2,8,9);1H provides a standardized representation that enables precise structural identification across different software platforms.

Properties

IUPAC Name

5,6-dimethylthieno[2,3-d][1,3]thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2.ClH/c1-3-4(2)10-6-5(3)11-7(8)9-6;/h1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYDQQEUJSQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC(=N2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662973
Record name 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-27-8
Record name 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of Thioamide Precursors

One of the primary approaches involves cyclization of thioamide precursors derived from substituted acyl chlorides or amides. For example, a typical route may involve:

Research findings indicate that such cyclizations are facilitated by reagents like phosphorus oxychloride (POCl₃) or Lawesson’s reagent, which promote heterocycle formation.

Methylation and Functionalization

Post-cyclization, methylation at the 5 and 6 positions is achieved via:

  • Alkylation using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a base such as potassium carbonate.
  • Alternatively, methyl groups can be introduced during the initial synthesis if methyl-substituted precursors are used.

Amination and Salt Formation

The amino group at the 2-position is introduced through:

Finally, the hydrochloride salt is prepared by:

  • Dissolving the free base in a suitable solvent (e.g., ethanol or methanol).
  • Adding hydrogen chloride gas or hydrochloric acid to precipitate the hydrochloride salt.

Representative Synthetic Scheme

Step Description Reagents & Conditions References
1 Synthesis of methyl-substituted thiazole precursor Methylation of thiourea derivatives with methyl halides ,
2 Cyclization to form thieno[2,3-d]thiazole core Cyclization using POCl₃ or Lawesson’s reagent ,
3 Introduction of amino group Nucleophilic substitution with ammonia ,
4 Formation of hydrochloride salt Treatment with HCl gas or HCl solution

Data Tables and Research Findings

Table 1: Summary of Preparation Methods

Method Key Reagents Main Steps Advantages References
Cyclization of Thioamide POCl₃, Lawesson’s reagent Heterocycle formation High yield, straightforward ,
Methylation Methyl halides, K₂CO₃ Position-specific methylation Precise methyl placement ,
Amination NH₃ or amines Nucleophilic substitution Efficient amino group insertion ,
Salt Formation HCl gas Acid-base reaction Stable hydrochloride salt

Research Findings

  • The synthesis of heterocyclic thiazole derivatives with methyl substitutions at specific positions is well-established via cyclization of suitable precursors.
  • Methylation steps are optimized using methyl iodide or bromide in aprotic solvents.
  • The amino group is introduced via nucleophilic substitution, often under reflux conditions.
  • Purification typically involves filtration, recrystallization, and chromatography techniques such as flash chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Chemistry

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to sulfoxides or sulfonesH₂O₂, KMnO₄
ReductionProduces thiol or amine derivativesLiAlH₄, NaBH₄
SubstitutionChlorine atom replaced by nucleophilesAmines, thiols

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human cancer cells in vitro. The results indicated a dose-dependent response, suggesting potential for therapeutic applications.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for treating various diseases. Its structural features may enhance its bioavailability and efficacy compared to other thiazole derivatives.

Therapeutic AreaPotential Application
Cancer TreatmentInhibitory effects on tumor growth
Antimicrobial AgentsEffective against resistant bacterial strains

Industry

In industrial applications, this compound is utilized as a reagent in chemical processes and the development of new materials. Its unique properties make it suitable for use in formulations requiring specific chemical interactions.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 5,6-dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride with structurally and functionally related heterocyclic compounds, focusing on synthesis, substituent effects, and biological activity.

Structural Analogs in Heterocyclic Chemistry

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine Thieno[2,3-d]thiazole 5,6-dimethyl; 2-amine Amine, methyl
2-(Alkylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone 5,6-dimethyl; 2-alkylamino Alkylamine, ketone
7,9-Dimethylimidazo[1,2-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-5(6H)-thione Imidazo-pyrido-thienopyrimidine 7,9-dimethyl; 5-thione Thione, methyl
2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole Naphthalino[1,2-d]thiazole 3-ethylimidoform; 4-cyano Cyano, imine
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrochloride Imidazo[2,1-b]thiazole 3-methyl; ethyl ester Ester, methyl

Biological Activity

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride is a heterocyclic compound characterized by its unique thiazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C7H9ClN2S2, and it is recognized for its applications in various scientific research domains.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study evaluating the antimicrobial properties of similar thiazole derivatives found that they were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, recent research demonstrated that derivatives of thiazole displayed promising antitumor activity against multiple human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays . The findings suggested that certain structural modifications enhance the antitumor efficacy of these compounds.

Table 1: Antitumor Activity of Thiazole Derivatives

Compound IDCell LineIC50 (μM)Assay Type
5A5492.12 ± 0.212D
6HCC8275.13 ± 0.972D
8NCI-H3586.48 ± 0.113D

The above table summarizes the IC50 values for selected compounds tested on various lung cancer cell lines, highlighting their potential as therapeutic agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in cells. These interactions can modulate enzymatic activities or receptor functions, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions using precursors like 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions . The characterization of synthesized compounds is crucial for understanding their biological activities.

Recent Investigations

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives. For example, a study highlighted that certain modifications to the thiazole ring significantly enhanced antitumor activity while reducing toxicity to normal cells . This suggests that further optimization of chemical structures may yield more effective therapeutic agents with improved safety profiles.

Table 2: Structure-Activity Relationship Insights

Structural ModificationAntitumor ActivityToxicity Profile
Nitro Group AdditionIncreasedModerate
Chlorine SubstitutionEnhancedLow

The table illustrates how specific modifications can influence both the efficacy and safety of thiazole derivatives.

Q & A

Q. What are the established synthetic routes for 5,6-dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride, and how are key intermediates characterized?

The compound can be synthesized via a methylene phosphoramide reaction with aromatic isocyanates, followed by alkylamine substitution under mild conditions . Key intermediates are characterized using 1H NMR , EI-MS , IR spectroscopy , and elemental analysis . For example, the thieno[2,3-d]pyrimidin-4(3H)-one intermediate is confirmed via single-crystal X-ray diffraction for structural validation . Yield optimization (e.g., 70–85%) relies on solvent selection (e.g., ethanol or acetonitrile) and catalyst use (e.g., p-TSA) .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assignments for methyl groups (δ ~2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 347 for related analogs) validate molecular weight .
  • IR spectroscopy : Bands at ~2218 cm⁻¹ (C≡N) and ~1090 cm⁻¹ (C=S) identify functional groups .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for tautomerism studies (e.g., thione-thiol tautomerism in analogs) .

Q. How is the preliminary biological activity of this compound assessed in antifungal studies?

Antifungal activity is evaluated against six fungal strains (e.g., Candida albicans) using agar dilution or microbroth dilution assays. Minimum inhibitory concentrations (MICs) are determined, with active compounds showing MICs <50 µg/mL. Positive controls (e.g., fluconazole) and solvent controls (e.g., DMSO) are included to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while ethanol minimizes side reactions .
  • Catalyst screening : p-TSA improves cyclization efficiency in thiazole formation .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
  • Workup protocols : Precipitation (ice-water quenching) and recrystallization (ethanol/methanol) ensure >95% purity .

Q. What strategies address contradictory spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism (e.g., thione-thiol equilibria) or impurities. Solutions include:

  • Variable-temperature NMR : Resolves dynamic equilibria by tracking peak splitting at low temperatures .
  • HPLC-MS coupling : Detects trace impurities (e.g., unreacted intermediates) .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., thiazole-thiazine hybrids) to identify diagnostic peaks .

Q. How are structure-activity relationships (SARs) explored to enhance antifungal potency?

  • Substituent variation : Replace methyl groups with halogens (Cl, Br) or electron-withdrawing groups to modulate lipophilicity and target binding .
  • Heterocycle hybridization : Fuse thieno-thiazole cores with pyrimidine or triazole moieties to enhance π-π stacking with fungal enzymes .
  • In silico docking : Predict interactions with fungal CYP51 or chitin synthase using tools like AutoDock .

Q. What experimental designs validate mechanistic hypotheses for antifungal action?

  • Enzyme inhibition assays : Measure IC₅₀ against fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy .
  • Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to assess cell membrane disruption .
  • Resistance induction : Serial passaging in sub-MIC concentrations identifies mutations (e.g., ERG11 overexpression) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thieno-Thiazole Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanol (polar protic)Reduces side reactions
Catalystp-TSA (0.1 equiv)Accelerates cyclization
Temperature80°C (reflux)Balances kinetics/stability
WorkupIce-water precipitationRemoves unreacted reagents

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueDiagnostic SignalFunctional Group IdentifiedReference
1H NMRδ 2.5 ppm (s, 6H)5,6-Dimethyl substituents
IR2218 cm⁻¹Cyano group (C≡N)
EI-MSm/z 347 (M⁺)Molecular ion validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
Reactant of Route 2
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.